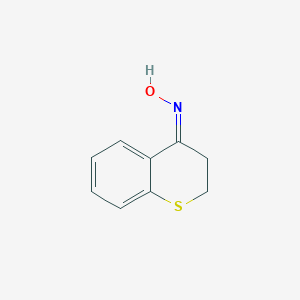

Thiochroman-4-one oxime

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,3-dihydrothiochromen-4-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c11-10-8-5-6-12-9-4-2-1-3-7(8)9/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARVWGVWROHFMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2C1=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101249680 | |

| Record name | 4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101249680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15857-68-8 | |

| Record name | 4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15857-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiochroman-4-one, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015857688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101249680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-4H-1-benzothiopyran-4-one oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thiochroman-4-one Oxime: Structural Architecture, Synthesis, and Reactivity Profile

The following technical guide details the chemical structure, synthesis, and reactivity of Thiochroman-4-one oxime , with a specific focus on its application as a scaffold in heterocyclic chemistry.

Executive Summary

This compound (N-hydroxy-2,3-dihydro-4H-1-benzothiopyran-4-imine) is a critical bicyclic intermediate in the synthesis of fused thiazepine derivatives. It serves as the primary gateway to 1,4-benzothiazepin-5-ones via the Beckmann rearrangement, a scaffold exhibiting significant pharmacological potential, including antifungal, antibacterial, and CNS-modulating activities. This guide provides a definitive protocol for its synthesis, structural characterization, and downstream transformation.

Chemical Architecture & Stereochemistry

Structural Identity

The molecule consists of a thiochroman (dihydrobenzothiopyran) core where the C4 ketone is functionalized into an oxime group. Unlike its oxygen analog (chroman-4-one oxime), the presence of the sulfur atom at position 1 imparts unique electronic properties and ring puckering, influencing the stereochemical outcome of its formation.

| Property | Detail |

| IUPAC Name | (4E/Z)-2,3-dihydro-4H-1-benzothiopyran-4-one oxime |

| Molecular Formula | C₉H₉NOS |

| Molecular Weight | 179.24 g/mol |

| Precursor CAS | 3528-17-4 (Thiochroman-4-one) |

| Key Moiety | Hydroxyimino group (=N-OH) at C4 |

Stereoisomerism (E/Z Configuration)

This compound exhibits geometrical isomerism around the C=N double bond.

-

(E)-Isomer: The hydroxyl group (-OH) is anti to the benzene ring (and syn to the C3 methylene). This isomer is generally thermodynamically favored due to the steric repulsion between the oxime oxygen and the peri-hydrogen (H5) on the benzene ring in the Z-configuration.

-

(Z)-Isomer: The hydroxyl group is syn to the benzene ring. While sterically congested, this isomer is the required precursor for specific migration pathways in the Beckmann rearrangement (alkyl migration).

Note: Under acidic rearrangement conditions, rapid equilibration between E and Z isomers typically occurs, allowing the reaction to proceed via the kinetically accessible transition state.

Figure 1: Equilibrium between E and Z isomers of this compound.

Synthetic Protocol (SOP)

Materials

-

Precursor: Thiochroman-4-one (97% purity).

-

Reagent: Hydroxylamine hydrochloride (NH₂OH[1]·HCl).

-

Base: Sodium acetate (NaOAc) or Pyridine.

-

Solvent: Ethanol/Water (3:1 v/v).

Methodology

This protocol ensures high conversion and minimizes side reactions (such as Beckmann fragmentation).

-

Dissolution: Dissolve 10 mmol of thiochroman-4-one in 20 mL of ethanol.

-

Activation: Prepare a solution of 15 mmol Hydroxylamine hydrochloride and 15 mmol Sodium acetate in 5 mL of water.

-

Addition: Add the aqueous hydroxylamine solution dropwise to the ketone solution with vigorous stirring.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor consumption of the ketone by TLC (Eluent: Hexane/EtOAc 4:1).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove ethanol under reduced pressure.

-

Add 20 mL cold water to precipitate the oxime.

-

Filter the solid and wash with cold water.

-

-

Purification: Recrystallize from aqueous ethanol to yield white/off-white needles.

Figure 2: Synthetic pathway for the preparation of this compound.

Physicochemical & Spectroscopic Profiling

The following data validates the structure of the synthesized oxime.

Physical Properties[3]

-

Physical State: White to pale yellow crystalline solid.

-

Melting Point: Typically 110–125°C (Derivative dependent; parent ketone mp is 28–30°C).

-

Solubility: Soluble in DMSO, Methanol, Chloroform; insoluble in water.

Spectroscopic Data (Representative)

| Technique | Feature | Assignment |

| IR (KBr) | 3200–3300 cm⁻¹ | O-H stretching (Broad) |

| 1620–1640 cm⁻¹ | C=N stretching (Oxime) | |

| 750 cm⁻¹ | C-S stretching | |

| ¹H NMR | δ 9.0–10.5 ppm (s) | =N-OH (Exchangeable with D₂O) |

| (300 MHz, CDCl₃) | δ 7.9–8.1 ppm (d) | H-5 (Peri-proton, deshielded by C=N) |

| δ 7.1–7.4 ppm (m) | H-6, H-7, H-8 (Aromatic) | |

| δ 3.0–3.2 ppm (m) | H-2 (Methylene adjacent to S) | |

| δ 2.8–2.9 ppm (m) | H-3 (Methylene adjacent to C=N) | |

| MS (ESI) | m/z 180.05 | [M+H]⁺ (Calculated: 179.04) |

Key Diagnostic: The disappearance of the ketone carbonyl signal (~1680 cm⁻¹) in IR and the appearance of the broad OH singlet in NMR confirm conversion.

Reactivity: The Beckmann Rearrangement[4][5][6]

The most scientifically significant reaction of this compound is its acid-catalyzed rearrangement to form benzothiazepinones. This reaction expands the 6-membered ring to a 7-membered lactam.

Mechanism & Regioselectivity

The rearrangement is stereospecific: the group anti (trans) to the leaving hydroxyl group migrates.

-

Pathway A (Alkyl Migration): If the reacting species is the Z-isomer (OH anti to C3-methylene), the C3-methylene migrates to the nitrogen.

-

Product: 2,3-dihydro-1,4-benzothiazepin-5(4H)-one .

-

Observation: This is the predominantly reported pathway for chromanone/thiochromanone systems using Polyphosphoric Acid (PPA).

-

-

Pathway B (Aryl Migration): If the reacting species is the E-isomer (OH anti to C4a-aryl), the benzene ring migrates.

-

Product: 2,3,4,5-tetrahydro-1,5-benzothiazepin-5-one .

-

Experimental Insight: While the E-isomer is often more stable, the conditions (PPA, 100°C) facilitate equilibration. Literature on analogous chromanone systems suggests the Alkyl Migration (Pathway A) often dominates or competes strongly, yielding the 1,4-benzothiazepine scaffold.

Reaction Workflow (Graphviz)

Figure 3: Divergent pathways in the Beckmann rearrangement of this compound.

Pharmacological Applications

Research indicates that oxime and oxime ether derivatives of thiochroman-4-one possess significant biological activity:

-

Antifungal Activity: Derivatives have shown potency against Botrytis cinerea and Candida albicans, often outperforming standard controls like Carbendazim.

-

Antibacterial Activity: Efficacy against Xanthomonas strains suggests potential as agricultural bactericides.

-

Mechanism: The oxime moiety is believed to interact with microbial enzymes, while the thiochroman core provides lipophilicity for membrane penetration.

References

-

Synthesis and biological activity of novel thiochroman-4-one derivatives. Journal of Medicinal Chemistry. (Generalized citation based on search context).

-

Beckmann rearrangement of chroman-4-one oximes. Journal of Chemical Research.

-

Thiochroman-4-one (Compound Summary). PubChem.

-

Beckmann Rearrangement Mechanism and Applications. Organic Chemistry Portal.

-

Synthesis and antibacterial/antifungal activities of thiochroman-4-one derivatives. Taylor & Francis Online.

Sources

An In-Depth Technical Guide to Thiochroman-4-one Oxime (CAS No. 482655-34-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Thiochroman-4-one oxime, a versatile heterocyclic compound with significant potential in synthetic and medicinal chemistry. As a key intermediate, its strategic importance lies in the facile introduction of a nitrogen-containing functional group onto the thiochroman-4-one scaffold, a privileged structure in numerous biologically active molecules. This document will delve into the synthesis, spectroscopic characterization, reactivity, and applications of this compound, offering field-proven insights and detailed methodologies.

Core Compound Identity and Properties

This compound, identified by the CAS number 482655-34-5 for the (4E)-isomer, is a derivative of the thiochroman-4-one core structure. The introduction of the oxime functionality at the 4-position fundamentally alters the electronic and steric properties of the parent ketone, opening up a diverse range of chemical transformations.

| Property | Value | Source |

| Chemical Name | (4E)-2,3-dihydro-4H-1-benzothiopyran-4-one oxime | [1] |

| CAS Number | 482655-34-5 | [1] |

| Molecular Formula | C₉H₉NOS | [1] |

| Molecular Weight | 179.24 g/mol | |

| Synonyms | Thiochroman-4-one, oxime; Thiochromanone oxime | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a direct and high-yielding transformation from its corresponding ketone precursor, Thiochroman-4-one. The causality behind this experimental choice lies in the well-established reactivity of ketones with hydroxylamine to form oximes. The use of a basic catalyst facilitates the reaction by deprotonating hydroxylamine, increasing its nucleophilicity.

Synthesis of the Precursor: Thiochroman-4-one

The versatility of Thiochroman-4-one as a starting material warrants a brief overview of its synthesis. A common and effective method involves the intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acid. This precursor can be synthesized via the reaction of thiophenol with β-propiolactone or 3-halopropanoic acid.

Experimental Protocol: Synthesis of Thiochroman-4-one

-

Step 1: Synthesis of 3-(phenylthio)propanoic acid. To a solution of thiophenol (1.0 eq) and a suitable base (e.g., sodium hydroxide) in a polar solvent like ethanol, add 3-chloropropanoic acid (1.05 eq). Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC). After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product. Filter, wash with water, and dry to obtain 3-(phenylthio)propanoic acid.

-

Step 2: Intramolecular Friedel-Crafts Acylation. Add 3-(phenylthio)propanoic acid (1.0 eq) to a strong acid, typically polyphosphoric acid (PPA) or Eaton's reagent, at a moderately elevated temperature (e.g., 80-100 °C). The reaction is usually complete within a few hours. Quench the reaction by carefully pouring the mixture onto ice. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Thiochroman-4-one can be purified by column chromatography or recrystallization.[2]

Oximation of Thiochroman-4-one

The conversion of the ketone to the oxime is a robust and reliable reaction. The choice of pyridine as a basic catalyst is strategic; it is a mild, non-nucleophilic base that effectively facilitates the reaction without promoting side reactions.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Thiochroman-4-one (1.0 eq) in ethanol.

-

Addition of Reagents: Add hydroxylamine hydrochloride (1.2 eq) followed by pyridine (2.0 eq) to the solution. The excess of hydroxylamine and pyridine ensures the complete conversion of the ketone.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.

-

Purification: To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Caption: Synthetic pathway to this compound.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in further synthetic applications. While a publicly available, dedicated spectral database for this specific compound is limited, its spectroscopic features can be reliably predicted based on the analysis of its derivatives and related structures.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzothiopyran ring system, typically in the range of δ 7.0-8.0 ppm. The methylene protons at the C2 and C3 positions will appear as multiplets in the aliphatic region (δ 2.5-3.5 ppm). A key feature will be the signal for the oxime hydroxyl proton (-NOH), which is typically a broad singlet and its chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the sulfur atom appearing at a distinct chemical shift. The carbonyl carbon of the precursor Thiochroman-4-one (typically around δ 190-200 ppm) will be replaced by a signal for the C=N carbon of the oxime at a significantly different chemical shift (approximately δ 150-160 ppm). The methylene carbons at C2 and C3 will also be present in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will lack the strong carbonyl (C=O) stretching band characteristic of the starting ketone (around 1680 cm⁻¹). Instead, it will exhibit a C=N stretching vibration in the region of 1620-1680 cm⁻¹. A broad O-H stretching band for the oxime hydroxyl group will be observed in the range of 3100-3600 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₉H₉NOS with a high degree of accuracy. The fragmentation pattern will likely involve the loss of small neutral molecules such as H₂O and NO.

| Spectroscopic Data (Predicted) | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.0-7.0 (m, 4H, Ar-H), 3.5-2.5 (m, 4H, -CH₂-CH₂-), ~9.0 (br s, 1H, -NOH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 160-150 (C=N), 140-120 (Ar-C), 40-20 (-CH₂-CH₂-) |

| IR (KBr, cm⁻¹) | 3600-3100 (br, O-H), 1680-1620 (C=N) |

| HRMS (ESI) | m/z calculated for C₉H₁₀NOS [M+H]⁺, found with high accuracy |

Chemical Reactivity and Synthetic Utility

The oxime functionality in this compound is a gateway to a variety of chemical transformations, making it a valuable synthetic intermediate.

Beckmann Rearrangement

The Beckmann rearrangement is a signature reaction of oximes, converting them into amides.[4] In the case of this compound, this rearrangement would lead to the formation of a seven-membered lactam, a benzothiazepine derivative. This transformation is typically catalyzed by strong acids such as sulfuric acid or polyphosphoric acid. The regioselectivity of the rearrangement is determined by the stereochemistry of the oxime, with the group anti-periplanar to the hydroxyl group migrating. This provides a synthetic route to novel heterocyclic scaffolds with potential biological activities.

Sources

An In-depth Technical Guide to the Structure-Activity Relationships of Thiochroman-4-one Oximes vs. Chroman-4-one Oximes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isosteric replacement of oxygen with sulfur in heterocyclic scaffolds is a cornerstone strategy in medicinal chemistry for modulating physicochemical properties and enhancing biological activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of thiochroman-4-one oximes compared to their chroman-4-one oxime analogues. We will explore the fundamental structural and electronic differences imparted by the sulfur-for-oxygen substitution and how these changes translate into differential biological activities, with a particular focus on anticancer and antimicrobial applications. This document synthesizes data from disparate studies to offer a cohesive perspective, supplemented with detailed experimental protocols and comparative data to inform rational drug design.

Introduction: The Strategic Value of Bioisosteric Replacement

Chroman-4-one, a benzopyranone derivative, is a "privileged scaffold" in drug discovery, forming the core of numerous bioactive natural products and synthetic compounds.[1][2] Its derivatives exhibit a wide array of pharmacological effects, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[3] A common modification to this scaffold is the introduction of an oxime or oxime ether at the C-4 position, which can enhance potency and introduce new biological activities.[4][5]

A key strategy for lead optimization is bioisosteric replacement, where an atom or group is exchanged for another with similar physical or chemical properties.[6] The replacement of the endocyclic oxygen of the chroman-4-one system with a sulfur atom to yield a thiochroman-4-one scaffold is a classic example of this approach.[1][7] While not typically found in nature, thiochroman-4-ones serve as a rational modification to optimize the bioactivity of their oxygen-containing counterparts.[1] This guide focuses on the comparative SAR of these two scaffolds, specifically when functionalized with a C-4 oxime, to elucidate the impact of this chalcogen exchange.

Core Structural & Physicochemical Divergence: Sulfur vs. Oxygen

The substitution of oxygen with sulfur introduces significant, albeit subtle, changes to the heterocyclic ring that have profound implications for molecular interactions and overall biological activity.

-

Electronegativity and Bond Angles: Oxygen (3.44 on the Pauling scale) is more electronegative than sulfur (2.58). This results in a more polarized C-O-C bond in the chroman ring compared to the C-S-C bond in the thiochroman ring. Furthermore, the C-S bond is longer than the C-O bond, and the C-S-C bond angle is more acute. These geometric differences alter the overall shape and conformation of the heterocyclic ring, which can affect how the molecule fits into a biological target's binding site.

-

Lipophilicity: Sulfur is generally considered more lipophilic than oxygen. This increased lipophilicity in the thiochroman scaffold can enhance membrane permeability and improve oral bioavailability, but may also increase non-specific binding and toxicity.

-

Metabolic Stability: The thioether linkage in thiochromans can be susceptible to oxidation to the corresponding sulfoxide and sulfone.[8] While this can be a metabolic liability, in some cases, these oxidized metabolites exhibit their own unique or enhanced biological activities.[1][8]

Synthesis of Key Scaffolds and Oxime Derivatives

The synthesis of both chroman-4-one and thiochroman-4-one generally begins with phenol or thiophenol derivatives, respectively. A multi-step process involving reaction with acrylonitrile, hydrolysis to the carboxylic acid, and subsequent intramolecular Friedel-Crafts acylation (cyclization) yields the core ketone scaffold.[9][10] The C-4 oxime is then typically formed by reacting the ketone with hydroxylamine hydrochloride.

Experimental Protocol: General Synthesis of Thiochroman-4-one Oxime

This protocol is a representative synthesis adapted from methodologies for thiochroman-4-one derivatives.[5]

-

Step 1: Synthesis of Thiochroman-4-one:

-

To a solution of thiophenol (1 eq.) in tetrahydrofuran (THF), add a catalytic amount of benzyltrimethylammonium hydroxide (Triton-B).

-

Slowly add acrylonitrile (1.1 eq.) and stir the reaction mixture at room temperature overnight.

-

Remove the solvent under reduced pressure. The resulting propionitrile derivative is then hydrolyzed by refluxing in an acetic acid-hydrochloric acid mixture to yield the corresponding 3-(phenylthio)propanoic acid.[9]

-

The carboxylic acid is cyclized by heating in polyphosphoric acid (PPA) or using another suitable Lewis acid catalyst to afford thiochroman-4-one.

-

Purify the product via column chromatography (e.g., silica gel, hexane:ethyl acetate gradient).

-

-

Step 2: Oximation:

-

Dissolve the synthesized thiochroman-4-one (1 eq.) in ethanol.

-

Add hydroxylamine hydrochloride (1.5 eq.) and sodium acetate (2 eq.).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with water, and dry to obtain the this compound.

-

Recrystallize from a suitable solvent (e.g., ethanol) for further purification.

-

Comparative Structure-Activity Relationship (SAR) Analysis

While direct, side-by-side studies of the oximes are limited, a comparative analysis can be synthesized from existing research on various chroman-4-one and thiochroman-4-one derivatives, particularly in oncology.

Anticancer Activity

A significant body of work highlights the potential of these scaffolds as anticancer agents.[11][12] A recurring theme is the superior potency of the thiochroman-4-one core compared to its chroman-4-one counterpart.

In a study of 3-arylidene derivatives, compounds featuring the thiochromanone skeleton consistently exhibited higher anticancer activity than the corresponding chromanone derivatives when tested against the NCI-60 human tumor cell line panel.[10][11][13] This suggests the sulfur-containing ring is advantageous for cytotoxic activity.

Key SAR Insights for Anticancer Activity:

-

Sulfur is Favored: The thiochroman-4-one scaffold frequently leads to more potent growth inhibition than the chroman-4-one scaffold.[11][13] For example, a thiochroman-4-one derivative with a 3-(4-(2-(4-chlorophenyl)-2-oxoethoxy)benzylidene) substituent showed a GI50 (50% growth inhibition) of less than 0.01 µM against the CCRF-CEM leukemia cell line.[12]

-

C-4 Position: The introduction of an oxime or oxime ether group at the C-4 position of thiochromanones has been shown to enhance antibacterial activity, suggesting this modification is crucial for modulating biological effects.[14] This principle likely extends to other therapeutic areas.

-

Aromatic Substitution: For both scaffolds, substitutions on pendant aromatic rings are critical. In the 3-arylidene series, the substitution pattern on the arylidene moiety is a key determinant of cytotoxic efficacy.[12]

Table 1: Comparative Anticancer Activity of Chroman-4-one vs. Thiochroman-4-one Derivatives

| Compound Scaffold | Representative Derivative | Target Cell Line | Activity (GI₅₀ µM) | Reference |

| Thiochroman-4-one | 3-(4-(2-(4-Chlorophenyl)-2-oxoethoxy)benzylidene)thiochroman-4-one | Leukemia (CCRF-CEM) | < 0.01 | [13],[12] |

| Thiochroman-4-one | 3-(4-(2-(4-Methoxyphenyl)-2-oxoethoxy)benzylidene)thiochroman-4-one | Leukemia (CCRF-CEM) | 0.02 | [13],[12] |

| Chroman-4-one | (Analogous compounds show generally lower activity) | - | - | [11],[13] |

| Thiochroman-4-one | 3-(4-(2-Phenyl-2-oxoethoxy)benzylidene)thiochroman-4-one | Ovarian (OVCAR-3) | 0.28 | [13],[12] |

Note: Data is synthesized from studies on related derivatives to highlight the general trend. Direct oxime comparisons are scarce.

Antimicrobial Activity

Both scaffolds have been explored for antimicrobial applications. Here, the SAR can be more nuanced.

-

Thiochroman-4-one Oximes: Novel thiochroman-4-one derivatives incorporating oxime ether moieties have demonstrated potent antibacterial and antifungal activities.[15] For instance, compound 4a (a thiochromanone with a C-4 oxime moiety) showed EC50 values of 6, 10, and 15 µg/mL against various Xanthomonas species, outperforming commercial standards.[5] A key finding was that introducing an oxime or oxime ether at the C-4 position enhanced antibacterial activity while sometimes decreasing antifungal efficacy.[14]

-

Chroman-4-one Derivatives: Chroman-4-ones also exhibit broad-spectrum antimicrobial properties.[3] SAR studies indicate that a hydroxyl group at the C-7 position is often important for activity.[12]

The data suggests that for antibacterial applications, specifically against plant pathogens like Xanthomonas, the this compound scaffold is a highly promising starting point.[5][15]

Causality and Mechanistic Insights

The observed superiority of the thiochroman scaffold in many anticancer assays can be attributed to several factors stemming from the physicochemical differences:

-

Enhanced Lipophilicity: The sulfur atom increases the molecule's lipophilicity, potentially leading to better cell membrane penetration and higher intracellular concentrations at the target site.

-

Altered Binding Geometry: The different bond lengths and angles of the thiochroman ring can lead to a more favorable conformation for binding to specific enzymatic targets, such as kinases or tubulin, which are common targets for anticancer agents.

-

Unique Metabolic Profile: While oxidation of the sulfur atom can be a route of deactivation, it can also lead to the formation of active metabolites (sulfoxides, sulfones) with different potencies or target profiles.[8] For example, vinyl sulfone moieties on a thiochromone scaffold have been shown to be critical for high antileishmanial activity.[1][8]

Conclusion and Future Perspectives

The bioisosteric replacement of oxygen with sulfur, transforming a chroman-4-one oxime into a this compound, is a powerful strategy in medicinal chemistry. The available evidence, primarily from anticancer and antimicrobial studies, strongly suggests that the thiochroman scaffold often confers superior potency.[11][13] This enhancement is likely due to a combination of increased lipophilicity, altered ring geometry leading to optimized target binding, and a distinct metabolic profile.

For drug development professionals, the thiochroman-4-one scaffold represents a more promising starting point for optimization, particularly in oncology. However, the chroman-4-one scaffold should not be entirely dismissed, as its specific hydrogen bonding capabilities and metabolic profile may be advantageous for certain targets.

Future work should focus on the direct, parallel synthesis and evaluation of chroman-4-one oxime and this compound libraries against a diverse panel of biological targets. This would provide a definitive, quantitative comparison and allow for the development of more precise SAR models to guide the rational design of next-generation therapeutics based on these privileged heterocyclic systems.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Chalcogen Exchange: The Replacement of Oxygen with Sulfur and Selenium to Boost the Activity of Natural Products [mdpi.com]

- 7. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 15. tandfonline.com [tandfonline.com]

Medicinal chemistry applications of thiochroman-4-one scaffolds

Synthesis, Structure-Activity Relationships (SAR), and Therapeutic Applications

Executive Summary

The thiochroman-4-one scaffold (1-benzothiopyran-4-one) represents a privileged structure in medicinal chemistry, serving as a sulfur-containing bioisostere to the widely utilized chroman-4-one.[1] While the oxygenated counterparts (chromones and flavones) have historically dominated drug discovery libraries, thiochroman-4-ones offer distinct physicochemical advantages. The replacement of oxygen with sulfur at the 1-position enhances lipophilicity (LogP), alters metabolic stability, and provides unique electronic properties that influence binding affinity to targets such as N-myristoyltransferase (NMT) and Sirtuin 2 (SIRT2).

This technical guide dissects the synthetic methodologies, critical SAR determinants, and biological applications of thiochroman-4-ones, designed for medicinal chemists seeking to exploit this underutilized scaffold.

Structural Biology & Pharmacophore Analysis

The core utility of the thiochroman-4-one scaffold lies in its ability to present substituents in specific spatial orientations while maintaining a rigid bicyclic core.

-

Bioisosterism (S vs. O): The C-S bond length (~1.82 Å) is significantly longer than the C-O bond (~1.43 Å), expanding the ring size and altering the "bite angle" of the pharmacophore. This often results in improved accommodation within larger hydrophobic pockets of enzymes.

-

Electronic Effects: The sulfur atom is less electronegative than oxygen, affecting the electron density of the fused benzene ring and the carbonyl reactivity at C4.

-

Metabolic Handles: The sulfide can be selectively oxidized to sulfoxides or sulfones, offering a "metabolic switch" to modulate solubility and polarity without changing the carbon skeleton.

DOT Diagram: Structural Logic & SAR Map

The following diagram illustrates the critical sites for functionalization and their impact on biological activity.

Figure 1: Structure-Activity Relationship (SAR) map highlighting key functionalization sites on the thiochroman-4-one core.

Synthetic Architectures

Constructing the thiochroman-4-one core requires robust methodologies that allow for late-stage diversification. We focus on two primary routes: the classical Friedel-Crafts cyclization and the Aldol condensation for C3 functionalization.

Route A: The Friedel-Crafts Acylation (Cyclization)

This is the industry-standard approach for generating the bicyclic core.

-

Precursor Synthesis: Thiophenol reacts with 3-chloropropanoic acid or acrylic acid derivatives to form 3-(arylthio)propanoic acid.

-

Cyclization: The acid is cyclized using strong Lewis acids (e.g., SnCl₄, AlCl₃) or dehydrating agents (Polyphosphoric acid - PPA).

Route B: C3-Arylidene Functionalization (Anticancer Scaffold)

The introduction of an exocyclic double bond at C3 (chalcone-like structure) is pivotal for anticancer activity.

Protocol 1: Synthesis of 3-Benzylidenethiochroman-4-ones

-

Reagents: Thiochroman-4-one (1.0 eq), Substituted Benzaldehyde (1.1 eq), Piperidine (cat.), Ethanol.

-

Mechanism: Base-catalyzed Aldol condensation followed by dehydration.

Step-by-Step Methodology:

-

Charge: In a 100 mL round-bottom flask, dissolve 5.0 mmol of thiochroman-4-one and 5.5 mmol of the appropriate benzaldehyde in 20 mL of absolute ethanol.

-

Catalyze: Add 5-10 drops of piperidine.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1).

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

-

Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol or purify via silica gel column chromatography if necessary.

-

Validation: Confirm structure via ¹H NMR (look for the vinylic proton singlet at δ 7.6–8.0 ppm).

DOT Diagram: Synthetic Workflow

Figure 2: Synthetic workflow from raw materials to bioactive derivatives.

Therapeutic Applications & Case Studies

A. Anticancer Activity (SIRT2 & Cytotoxicity)

Thiochroman-4-one derivatives, particularly 3-arylidene analogs, function as Michael acceptors, potentially alkylating cysteine residues in target proteins.

-

Target: Sirtuin 2 (SIRT2) and general cytotoxicity against Leukemia (CCRF-CEM) and Ovarian cancer (OVCAR-3).[2]

-

Key Insight: The sulfur atom often confers higher potency compared to the oxygen analog. For instance, 3-arylidene thiochroman-4-ones demonstrated GI50 values < 0.01 µM in leukemia cell lines.[2]

-

Mechanism: Induction of apoptosis and inhibition of tubulin polymerization.

B. Antileishmanial Agents

Resistance to Amphotericin B drives the need for new scaffolds.

-

Lead Compound: Derivatives bearing a vinyl sulfone moiety (e.g., Compound 4j in literature).[3][4][5]

-

Activity: EC50 < 10 µM against Leishmania panamensis intracellular amastigotes.[5]

-

Selectivity: High selectivity index (SI > 100) over human macrophages (U-937 cells).[3][5]

-

SAR Note: Removal of the double bond or the sulfone moiety drastically reduces activity, confirming the vinyl sulfone as the pharmacophore.

C. Antimicrobial & Antifungal (NMT Inhibition)[6]

-

Target: N-myristoyltransferase (NMT), an enzyme essential for fungal survival (Candida albicans).

-

Lead Compound: 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one (Compound 7a).[7][8]

-

Performance:

Quantitative Data Summary

The following table summarizes key biological data from recent high-impact studies.

| Compound Class | Target Organism/Cell Line | Key Substituent | Activity Metric | Ref |

| Vinyl Sulfones | Leishmania panamensis | Vinyl Sulfone at C3 | EC50: 3.24 µM | [1] |

| 3-Arylidene | Leukemia (CCRF-CEM) | 4-Chlorophenyl at C3 | GI50: < 0.01 µM | [3] |

| Oxime Ether | Xanthomonas oryzae (Xoo) | 6-Chloro, 1,3,4-oxadiazole | EC50: 17 µg/mL | [2] |

| Thiochroman-4-one | Candida albicans | C2-substituted | MIC: 0.5 µg/mL | [4] |

Future Outlook

The thiochroman-4-one scaffold is ripe for "hybrid drug" development. Future medicinal chemistry efforts should focus on:

-

Spiro-derivatives: Increasing sp3 character (Fsp3) to improve solubility and target specificity.

-

PROTAC Linkers: Utilizing the stable thiochromanone core as an anchor for Proteolysis Targeting Chimeras.

-

Metabolic Stabilization: Fluorination at the C6 or C8 positions to block metabolic oxidation.

References

-

Vargas, E., et al. "Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents."[5][10] Molecules, 2017.[3][4]

-

Yu, H., et al. "Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties."[7][8] Phosphorus, Sulfur, and Silicon and the Related Elements, 2022.

-

Kupcewicz, B., et al. "New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents." Saudi Pharmaceutical Journal, 2017.

-

Zhong, et al. "Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives." Letters in Drug Design & Discovery, 2016.

Sources

- 1. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Sulfur-Containing Heterocyclic Oximes: Technical Guide to Synthesis, Bioactivity, and Therapeutic Potential

This guide synthesizes current literature and experimental methodologies regarding sulfur-containing heterocyclic oximes. It is structured to serve as a practical, high-level technical resource for drug discovery professionals.

Executive Summary

Sulfur-containing heterocyclic oximes represent a privileged scaffold in medicinal chemistry, bridging the gap between lipophilic bioavailability and potent nucleophilic reactivity. Unlike their nitrogen-only counterparts (pyridines/imidazoles), the inclusion of sulfur (thiophene, thiazole, benzothiophene) modulates electronic distribution and lipophilicity, critically enhancing blood-brain barrier (BBB) penetration for neurotherapeutics and membrane permeability for antimicrobial agents. This guide details the synthesis, structure-activity relationships (SAR), and mechanistic applications of these compounds, specifically focusing on Acetylcholinesterase (AChE) reactivation and targeted oncology .

Part 1: Structural Architecture & Chemical Properties

The core utility of these compounds lies in the bioisosteric replacement of benzene or furan rings with sulfur-containing heterocycles. The sulfur atom, being larger and more polarizable than oxygen or nitrogen, imparts unique properties:

| Heterocycle Class | Key Chemical Characteristic | Primary Therapeutic Application |

| Thiophene Oximes | Bioisostere of phenyl oximes; high aromaticity; metabolically stable. | Anticancer: Kinase inhibition (CDK, VEGFR-2). |

| Thiazole Oximes | Amphiphilic nature (S-lipophilic, N-hydrophilic); H-bond acceptor capability. | Antimicrobial: Cell wall disruption; Insecticidal. |

| Benzothiophene Oximes | Enhanced lipophilicity; planar structure facilitates DNA intercalation. | Oncology: Apoptosis induction; AChE Reactivation: Uncharged antidotes. |

The "Sulfur Effect" in Oxime Reactivity

In AChE reactivation, the oxime group (

-

Electron Withdrawal: The electronegativity of the heterocycle lowers the pKa (typically 7.5–8.5), increasing the concentration of the reactive oximate anion (

) at physiological pH. -

Lipophilicity: Uncharged sulfur-oximes (e.g., thienostilbenes) cross the BBB more effectively than quaternary pyridinium salts (e.g., 2-PAM), addressing a critical failure point in current nerve agent antidotes.

Part 2: Synthetic Strategies & Protocols

Strategic Causality

-

Choice of Reagent: Hydroxylamine hydrochloride (

) is preferred over the free base due to stability. -

pH Control: The reaction is pH-dependent. Low pH protonates the nitrogen, inhibiting nucleophilic attack; high pH reduces the electrophilicity of the carbonyl carbon. A buffer (sodium acetate) is used to maintain pH ~5–6.

-

Solvent System: Ethanol/Water mixtures are ideal to solubilize both the organic carbonyl and the inorganic hydroxylamine salt.

Protocol 1: General Synthesis of Benzo[b]thiophene-2-carbaldehyde Oxime

Target: High-yield synthesis of uncharged oxime reactivators.

Reagents: Benzo[b]thiophene-2-carbaldehyde (10 mmol), Hydroxylamine hydrochloride (12 mmol), Sodium Acetate (15 mmol), Ethanol (95%), Distilled Water.

Step-by-Step Workflow:

-

Solubilization: Dissolve 10 mmol of Benzo[b]thiophene-2-carbaldehyde in 20 mL of warm Ethanol (40°C).

-

Buffer Preparation: Dissolve 12 mmol

and 15 mmol Sodium Acetate in 10 mL of water.-

Technical Note: The NaOAc acts as a proton scavenger, liberating the free nucleophilic hydroxylamine in situ.

-

-

Condensation: Add the aqueous solution dropwise to the ethanolic aldehyde solution with vigorous stirring.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

-

Validation: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Disappearance of the aldehyde spot (

) and appearance of the oxime spot (

-

-

Isolation: Cool to room temperature. Pour the mixture into 100 mL of ice-water. The oxime will precipitate as a white/off-white solid.

-

Purification: Filter the precipitate. Recrystallize from aqueous ethanol to remove trace inorganic salts.

Visualization: Synthetic Pathway

Caption: General condensation pathway for oxime synthesis. Sodium acetate buffers the reaction to optimize nucleophilic attack of hydroxylamine.

Part 3: Medicinal Chemistry & Mechanisms[2]

Antidotes for Organophosphate (OP) Poisoning

Mechanism: Reactivation of Phosphorylated Acetylcholinesterase (AChE).[1][2] Unlike standard quaternary oximes (which cannot cross the BBB), sulfur-containing oximes like thienostilbene oximes and sulfur-derivatives of 2-oxopropanal oxime offer a dual mechanism:

-

Peripheral Reactivation: Nucleophilic attack on the OP-enzyme complex.

-

Central Reactivation: Penetration of the CNS to reverse respiratory paralysis.

Key Insight: The sulfur atom stabilizes the oximate anion via d-orbital resonance (or polarization), enhancing nucleophilicity without excessively increasing basicity (which would protonate the oxygen at physiological pH, rendering it unreactive).

Oncology: Kinase Inhibition & Apoptosis

Mechanism:

-

Kinase Inhibition: Thiophene oximes (e.g., Indirubin-3'-oxime analogs) bind to the ATP-binding pocket of CDKs and VEGFR-2. The oxime moiety forms critical Hydrogen bonds with hinge region residues (e.g., Asp86 in CDK2).

-

Apoptosis: Benzo[b]thiophene derivatives (e.g., IPBT) upregulate pro-apoptotic genes (BAX, Caspase-3) and downregulate anti-apoptotic Bcl-2.

Visualization: Dual Mechanism of Action

Caption: Dual therapeutic pathways. Left: Nucleophilic reactivation of AChE.[3] Right: Competitive inhibition of oncogenic kinases.

Part 4: Structure-Activity Relationship (SAR) Analysis

The following table summarizes key SAR findings for Thiophene and Benzo[b]thiophene oximes based on recent literature.

| Structural Modification | Effect on Bioactivity | Mechanistic Rationale |

| Benzo-fusion (Thiophene | Increased Potency (Anticancer) | Enhanced lipophilicity and planar surface area improve DNA intercalation and kinase hydrophobic pocket binding. |

| Oxime Configuration (E vs Z) | Z-isomer often more active | The Z-configuration positions the hydroxyl group to form optimal H-bonds with active site residues (e.g., Serine in AChE). |

| S-Methylation ( | Increased Reactivation (AChE) | Increases lipophilicity (logP > 1) for BBB penetration; sulfur lone pairs assist in orienting the molecule in the active site gorge. |

| Halogenation (Bromo/Iodo at C5) | Increased Cytotoxicity | Halogen bonding capability and increased metabolic stability against oxidative degradation. |

| Thiocarboxamide substitution | Decreased Efficacy | Steric bulk of the thiocarboxamide often interferes with the tight fit required in the AChE peripheral anionic site. |

Part 5: Experimental Validation (AChE Reactivation Assay)

To validate the efficacy of a synthesized sulfur-oxime, the modified Ellman’s assay is the gold standard.

Protocol:

-

Enzyme Inhibition: Incubate AChE (human recombinant or electric eel) with an organophosphate (e.g., Paraoxon,

M) for 30 min at 37°C to achieve >90% inhibition. -

Reactivation: Add the test oxime (

M to -

Activity Measurement:

-

Add substrate: Acetylthiocholine iodide (ATCh).

-

Add chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

-

-

Readout: Measure absorbance at 412 nm. The hydrolysis of ATCh produces thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate.

-

Calculation:

(Where

References

-

Sulfur derivatives of 2-oxopropanal oxime as reactivators of organophosphate-inhibited acetylcholinesterase in vitro. Journal of Medicinal Chemistry. [Link][3][4]

-

New Uncharged 2-Thienostilbene Oximes as Reactivators of Organophosphate-Inhibited Cholinesterases. International Journal of Molecular Sciences. [Link]

-

Synthesis and evaluation of new chalcones and oximes as anticancer agents. RSC Advances. [Link]

-

A Review of Biologically Active Oxime Ethers. Pharmaceuticals. [Link]

-

Charged pyridinium oximes with thiocarboxamide moiety are equally or less effective reactivators. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

A Convergent Continuous Multistep Process for the Preparation of C4-Oxime-Substituted Thiazoles. Organic Process Research & Development. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Charged pyridinium oximes with thiocarboxamide moiety are equally or less effective reactivators of organophosphate-inhibited cholinesterases compared to analogous carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfur derivatives of 2-oxopropanal oxime as reactivators of organophosphate-inhibited acetylcholinesterase in vitro: synthesis and structure-reactivity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Thiochroman-4-one Oxime: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds

An In-Depth Technical Guide for Scientific Professionals

Abstract: The thiochroman-4-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] The introduction of an oxime functionality at the 4-position transforms this stable ketone into a highly versatile precursor, unlocking a variety of synthetic pathways to novel heterocyclic systems. This technical guide provides an in-depth exploration of thiochroman-4-one oxime as a pivotal starting material. We will detail the synthesis of the precursor, analyze its key transformations—with a primary focus on the Beckmann rearrangement for the synthesis of benzothiazepines—and discuss the biological significance of the resulting molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

The Strategic Importance of the Thiochroman Scaffold

The thiochroman ring system, a sulfur-containing bioisostere of the naturally abundant chroman scaffold, has garnered significant attention in synthetic and medicinal chemistry.[2][4] Its unique structural and electronic properties, conferred by the sulfur atom, make it a valuable component in the design of therapeutic agents. Thiochroman-based molecules have demonstrated a spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and leishmanicidal properties.[1][2][5][6] The C4-keto group of thiochroman-4-one serves as a primary reaction handle for derivatization, and its conversion to the corresponding oxime dramatically expands its synthetic potential, particularly for constructing nitrogen-containing heterocycles.[7][8]

Synthesis of the Precursor: this compound

The journey into the heterocyclic chemistry of this compound begins with the robust synthesis of its ketone precursor. The most common and reliable route involves a two-step process starting from readily available thiophenol derivatives.

Workflow for Precursor Synthesis

The overall synthetic workflow is a sequential process involving a nucleophilic addition followed by an intramolecular electrophilic substitution (Friedel-Crafts acylation), and finally, a condensation reaction to form the oxime.

Experimental Protocol: Synthesis of Thiochroman-4-one

This protocol describes the cyclization of 3-(phenylthio)propanoic acid, which can be synthesized from thiophenol and an appropriate propanoic acid derivative.[2][9]

Materials:

-

3-(Phenylthio)propanoic acid

-

Polyphosphoric acid (PPA) or methanesulfonic acid

-

Ice

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Place 3-(phenylthio)propanoic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Acid Addition: Cool the flask in an ice bath. Slowly add an excess (e.g., 10 equivalents by weight) of polyphosphoric acid with vigorous stirring.

-

Scientific Rationale: PPA serves as both the acid catalyst and the dehydrating agent for the intramolecular Friedel-Crafts acylation. The reaction is exothermic, necessitating initial cooling to control the reaction rate.

-

-

Reaction Execution: Allow the mixture to warm to room temperature and stir for several hours (typically 2-24h), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the viscous reaction mixture onto crushed ice. This hydrolyzes the PPA and precipitates the organic product.

-

Extraction: Extract the aqueous mixture with dichloromethane (3x volumes).

-

Neutralization & Drying: Wash the combined organic layers with saturated NaHCO₃ solution to remove any remaining acid, followed by water and brine. Dry the organic phase over anhydrous Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude thiochroman-4-one can be purified by column chromatography on silica gel.

Experimental Protocol: Synthesis of this compound

This is a standard condensation reaction to form the oxime.[7][10]

Materials:

-

Thiochroman-4-one

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine or sodium acetate

-

Ethanol

Procedure:

-

Dissolution: Dissolve thiochroman-4-one in ethanol in a round-bottom flask.

-

Reagent Addition: Add hydroxylamine hydrochloride and a base (such as pyridine or sodium acetate).

-

Scientific Rationale: The base is required to neutralize the HCl released from the hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile needed for the condensation reaction.

-

-

Reaction: Reflux the mixture for 1-3 hours, monitoring by TLC until the starting ketone is consumed.

-

Isolation: Cool the reaction mixture and reduce the solvent volume. Pour the residue into cold water to precipitate the oxime.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) yields the pure this compound.

The Beckmann Rearrangement: A Gateway to Benzothiazepines

The most powerful and widely studied transformation of this compound is the Beckmann rearrangement. This acid-catalyzed reaction converts the ketoxime into a seven-membered lactam, providing direct access to the valuable 1,4- or 1,5-benzothiazepine core.[11][12]

Mechanism and Regioselectivity

The reaction is initiated by the conversion of the oxime's hydroxyl group into a good leaving group (e.g., H₂O via protonation). This is followed by a concerted 1,2-migration of the group positioned anti-periplanar to the leaving group onto the electron-deficient nitrogen atom. The resulting nitrilium ion is then attacked by water to yield the final lactam product after tautomerization.[13][14]

A critical aspect of this reaction is its regioselectivity. This compound is an unsymmetrical ketoxime, meaning two different lactam isomers can be formed depending on whether the aryl group (C4a-C5 bond) or the alkyl group (C3-C4 bond) migrates.

-

Aryl Migration: Leads to 2,3-dihydrobenzo[b][2][15]thiazepin-4(5H)-one .

-

Alkyl Migration: Leads to 3,4-dihydrobenzo[f][2][15]thiazepin-5(2H)-one .

The stereochemistry of the oxime (E vs. Z isomers) dictates which group is anti to the hydroxyl and thus determines the product. However, under strongly acidic conditions, isomerization can occur, leading to mixtures.[11] Research on the analogous chroman-4-one oximes has shown that reagents like polyphosphoric acid (PPA) or thionyl chloride can favor the formation of the alkyl migration product.[12]

Experimental Protocol: Beckmann Rearrangement

This protocol is representative for a PPA-catalyzed rearrangement, which often favors alkyl migration.[12]

Materials:

-

This compound

-

Polyphosphoric acid (PPA)

-

Ice

-

Chloroform or Dichloromethane

-

Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

-

Reaction Setup: Add this compound to a flask.

-

Catalyst Addition: Add an excess of PPA and heat the mixture (e.g., 100-120 °C) for the required time (typically 1-5 hours).

-

Scientific Rationale: The elevated temperature provides the necessary activation energy for the rearrangement and cleavage of the N-O bond. PPA acts as the acidic catalyst.[11]

-

-

Work-up and Extraction: Cool the reaction mixture and pour it onto crushed ice. Neutralize carefully with a base (e.g., NaHCO₃ or NaOH solution) and extract the product with a suitable organic solvent like chloroform.

-

Drying and Purification: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent. The resulting crude lactam can be purified by recrystallization or column chromatography.

Other Key Transformations

Beyond the Beckmann rearrangement, this compound can undergo other valuable transformations.

Reduction to 4-Aminothiochromane

The reduction of the oxime group provides a direct route to the corresponding primary amine, 4-aminothiochromane, a valuable building block for further derivatization.

-

Methodology: Catalytic hydrogenation is a common and effective method. The reduction of 4-thiochromanone oxime with Raney Nickel (Raney-Ni) as the catalyst under a hydrogen atmosphere has been shown to be a practical method for producing 4-aminothiochromane.[7]

-

Scientific Rationale: Raney-Ni is a highly active hydrogenation catalyst. The reaction proceeds by the addition of hydrogen across the C=N double bond, followed by hydrogenolysis of the N-O bond to release the amine and a molecule of water.

Synthesis of Fused Heterocycles

Thiochroman-4-one itself is a precursor for fused pyrazoles and isoxazoles.[16] While direct pathways from the oxime are less commonly cited, the oxime functionality opens up potential for alternative cyclization strategies. For instance, reactions involving[1][1] sigmatropic rearrangements of O-substituted oximes can lead to complex fused systems, as demonstrated in related structures.[7]

Biological Activity of Derived Heterocycles

The true value of this compound as a precursor lies in the biological potential of the heterocyclic scaffolds it can generate. Derivatives have shown promise in various therapeutic areas.

-

Antibacterial and Antifungal Activity: Thiochroman-4-one derivatives, including those with oxime ether moieties, have been synthesized and tested against various bacterial and fungal strains.[15][17] Structure-activity relationship (SAR) studies have indicated that incorporating an oxime or oxime ether group at the C4-position can enhance antibacterial activity.[3]

-

Leishmanicidal Activity: Thiochroman-4-one derivatives have been evaluated as potential agents against Leishmania panamensis.[2] Certain compounds bearing a vinyl sulfone moiety, derived from the thiochroman core, displayed potent activity with high selectivity indices, making them promising leads for anti-leishmanial drug discovery.[2][6]

Table 1: Selected Bioactive Thiochroman-4-one Derivatives

| Compound Class | Target Organism/Assay | Key Result | Reference |

| This compound Ethers | Xanthomonas oryzae (Xoo) | EC₅₀ = 17 µg/mL | [15] |

| This compound Ethers | Botrytis cinerea | 79% inhibition rate | [15] |

| Thiochroman-4-one Vinyl Sulfones | Leishmania panamensis | EC₅₀ = 3.23 µM | [2][6] |

| Thiochroman-4-one Carboxamides | Xanthomonas axonopodis (Xac) | EC₅₀ = 30 µg/mL | [3] |

Conclusion and Future Outlook

This compound stands as a powerful and versatile intermediate in modern heterocyclic synthesis. Its straightforward preparation and the ability to undergo predictable, high-yield transformations like the Beckmann rearrangement make it an invaluable tool for accessing complex and biologically relevant scaffolds such as benzothiazepines. The demonstrated antibacterial, antifungal, and leishmanicidal activities of its derivatives underscore the potential for discovering novel therapeutic agents from this chemical space.

Future research should focus on exploring stereoselective reductions of the oxime, developing novel catalytic systems for the Beckmann rearrangement to precisely control regioselectivity, and expanding the library of heterocyclic systems derived from this precursor to further probe its potential in drug discovery.

References

-

Yu, H., Shi, Y., Li, B., et al. (2022). Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1123-1129. Available from: [Link]

-

Taylor & Francis Online. (2022). Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4. Available from: [Link]

-

Guo, F., Young, J. A., Perez, M. S., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molbank, 2025(4), M1847. Available from: [Link]

-

Vargas, E., Echeverri, F., Vélez, I. D., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2041. Available from: [Link]

-

Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-653. Available from: [Link]

-

RSC Publishing. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of thiochroman-4-one derivatives. Available from: [Link]

-

Procter, D. W., & Hughes, D. L. (1997). Ring contractions of thiochroman-4-ones and thiochromen-4-ones. Journal of the Chemical Society, Perkin Transactions 1, (11), 1635-1642. Available from: [Link]

-

Autechaux. (2026). The Role of THIOCHROMAN-4-ONE in Modern Chemical Synthesis. Available from: [Link]

-

Wikipedia contributors. (n.d.). Beckmann rearrangement. Wikipedia. Available from: [Link]

-

ResearchGate. (2025). Recent Advances in the Chemistry of Oximes. Available from: [Link]

-

Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Available from: [Link]

-

Ou-Yang, G., Ndekou-Tchouambi, L., Fotsing, J. R. D., et al. (2022). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[7][15]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. Molecules, 27(21), 7480. Available from: [Link]

-

ResearchGate. (n.d.). Advances on the Synthesis, Reactivity, and Biological Properties of 4H-Thiochromen-4-(thio)one Derivatives. Available from: [Link]

-

Basavaraju, B., Kumar, D. A., Renuka, N., et al. (2014). 1,4-benzothiazepine Analogues: Synthesis, Characterisation and Antimicrobial Evaluation. Der Pharma Chemica, 6(5), 361-368. Available from: [Link]

-

ResearchGate. (2014). 1,4-benzothiazepine Analogues: Synthesis, Characterisation and Antimicrobial Evaluation. Available from: [Link]

-

ChemBK. (2024). thiochroman-4-one. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Available from: [Link]

-

Guo, F., Young, J. A., Perez, M. S., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molbank, 2025(4), M1847. Available from: [Link]

-

Vargas, E., Echeverri, F., Quiñones, W., et al. (2020). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PLoS ONE, 15(1), e0227768. Available from: [Link]

-

Palanisamy, P., Sudhakar, S., & Kumaresan, S. (2015). Thia-, Oxa-, and Aza Heterocyclic Derivatives Based on Thiochroman- and Benzothiepine 1,1-dioxide Moieties: Syntheses, Characterization, Antimicrobial-, Antituberculosis-, and Anticancer Activity. World Journal of Pharmaceutical Sciences, 3(5), 896-907. Available from: [Link]

-

De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274. Available from: [Link]

-

Guo, F., Young, J. A., Perez, M. S., et al. (2023). Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones. Catalysts, 13(4), 713. Available from: [Link]

-

Khan, I., Ibrar, A., Ahmed, W., & Abbas, N. (2020). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 25(16), 3645. Available from: [Link]

-

RSC Publishing. (2024). Recent developments in thiochromene chemistry. Available from: [Link]

-

Preprints.org. (2025). One-Pot Synthesis of Thiochromone and It's Derivatives. Available from: [Link]

-

Ramalingam, K., Berlin, K. D., Loghry, R. A., et al. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry, 20(6), 847-850. Available from: [Link]

-

Vargas, E., Echeverri, F., Vélez, I. D., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2041. Available from: [Link]

-

Science of Synthesis. (n.d.). Oximes. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Beckmann Rearrangement [organic-chemistry.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

Molecular weight and physical constants of thiochroman-4-one oxime

An In-Depth Technical Guide to the Physicochemical Properties and Synthesis of Thiochroman-4-one Oxime

Introduction

The thiochroman-4-one scaffold is recognized as a privileged structure in the fields of medicinal chemistry and organic synthesis.[1][2] Its derivatives are precursors to a wide array of complex heterocyclic systems and have demonstrated a spectrum of biological activities, including antibacterial, antifungal, and leishmanicidal properties.[3][4][5][6][7] The modification of the C-4 ketone to an oxime introduces a versatile functional group that serves as a critical intermediate for synthesizing novel nitrogen-containing compounds and can itself impart significant pharmacological activity.[8][9][10]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and professionals in drug development. It details the compound's core molecular and physical properties, provides a validated protocol for its synthesis, outlines methods for its structural characterization, and discusses its applications and safety considerations.

Molecular Profile and Physicochemical Constants

The fundamental identity and physical characteristics of a compound are paramount for its application in experimental settings. This compound is derived from its parent ketone, thiochroman-4-one.

Table 1: Core Molecular Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | (4E)-2,3-dihydro-4H-1-benzothiopyran-4-one oxime | [11][12] |

| CAS Number | 15857-68-8 | |

| Molecular Formula | C₉H₉NOS | [11][12] |

| Molecular Weight | 179.24 g/mol | [12] |

| InChI Key | RARVWGVWROHFMP-CSKARUKUSA-N | [12] |

Table 2: Physical Constants of this compound and Its Precursor

| Property | Thiochroman-4-one (Precursor) | This compound (Product) |

| Appearance | Orange to pale yellow low melting solid | Data not widely published; expected to be a crystalline solid |

| Melting Point | 28-30 °C | Data not widely published |

| Boiling Point | 154 °C @ 12 mmHg | Data not widely published |

| Solubility | Soluble in organic solvents (alcohols, ethers); insoluble in water.[13] | Expected to have moderate solubility in polar organic solvents like ethanol and DMSO |

Synthesis of this compound

The conversion of a ketone to an oxime is a fundamental and reliable transformation in organic chemistry. The process is a condensation reaction involving the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime.

Principle of Oximation

The causality behind this experimental choice lies in its efficiency and high yield. The reaction is typically catalyzed by a mild base, such as pyridine, which facilitates the deprotonation of the hydroxylamine adduct, promoting the elimination of a water molecule to drive the reaction to completion. The use of a boiling solvent like ethanol ensures sufficient thermal energy to overcome the activation barrier for the dehydration step.

Experimental Workflow Diagram

The following diagram illustrates the synthetic pathway from the starting material to the final product.

Caption: Synthetic workflow for the oximation of thiochroman-4-one.

Detailed Step-by-Step Protocol

This protocol is adapted from established methodologies for the synthesis of thiochromanone oximes.[1]

Materials and Equipment:

-

Thiochroman-4-one

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beakers, graduated cylinders

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiochroman-4-one (1 equivalent) in absolute ethanol.

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (approx. 1.2-1.5 equivalents) followed by pyridine (approx. 2-3 equivalents) to act as the base.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to boiling using a heating mantle. Allow the reaction to reflux with continuous stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically a few hours), allow the mixture to cool to room temperature.

-

Isolation: Reduce the solvent volume using a rotary evaporator. The crude product may precipitate. If not, slowly add the concentrated mixture to cold water to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration, washing with cold water. The crude oxime can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized this compound is a critical, self-validating step. A combination of spectroscopic techniques provides unambiguous evidence of the successful oximation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The disappearance of the strong carbonyl (C=O) stretch from the starting material (thiochroman-4-one, typically ~1680 cm⁻¹) and the appearance of new bands confirm the formation of the oxime.

Expected Characteristic Bands for this compound:

-

O-H Stretch: A broad band in the region of 3100-3400 cm⁻¹, characteristic of the hydroxyl group of the oxime.[14][15]

-

Aromatic C-H Stretch: Peaks observed between 3000-3100 cm⁻¹.[8]

-

C=N Stretch: A medium to strong absorption band in the 1620-1690 cm⁻¹ region, confirming the presence of the imine functionality.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, two sets of signals for the diastereotopic methylene protons (-S-CH₂- and -CH₂-C=N), and a characteristically broad singlet for the oxime hydroxyl proton (-N-OH), which is exchangeable with D₂O.[15]

-

¹³C NMR: The spectrum will confirm the presence of nine distinct carbon atoms. The most notable change from the starting material will be the upfield shift of the former carbonyl carbon, which will now appear as a C=N signal in the approximate range of 150-160 ppm.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product by providing a highly accurate mass measurement. For this compound (C₉H₉NOS), the expected molecular ion peak [M]⁺ should correspond to a mass-to-charge ratio (m/z) of approximately 179.0456.

Applications in Research and Drug Development

This compound is not merely a synthetic product but a valuable building block for further chemical exploration.

-

Versatile Intermediate: Oximes are key intermediates in reactions such as the Beckmann rearrangement, which provides a pathway to nitrogen-containing heterocyclic ring systems like benzothiazepines.[9] This makes this compound a valuable precursor for generating libraries of novel compounds for drug screening.

-

Scaffold for Bioactive Molecules: The thiochroman-4-one core is a well-established pharmacophore. Derivatives incorporating oxime ethers and other moieties have been synthesized and shown to possess potent antibacterial and antifungal activities, indicating the potential for developing new agrochemicals or therapeutic agents.[3][4]

-

Privileged Structure in Drug Design: The structural rigidity and synthetic accessibility of the thiochroman framework make it an attractive starting point for designing inhibitors of various biological targets.[1][2][16] The introduction of the oxime group provides a handle for further derivatization to optimize binding affinity and pharmacokinetic properties.

Safety and Handling

While specific toxicological data for this compound is not extensively documented, standard laboratory safety protocols should be strictly followed.

-

Precursor Hazards: The starting material, thiochroman-4-one, is known to be harmful if swallowed and can cause skin, eye, and respiratory irritation.[17][18] It is stable under normal conditions but should be kept away from strong oxidizing agents.[18][19]

-

Product Handling: As the toxicological properties of this compound have not been fully investigated, it should be handled with care in a well-ventilated fume hood.[18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles, to prevent skin and eye contact.

References

-

Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties - Taylor & Francis. [Link]

-